N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine
Description
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine (hereafter referred to as Compound A) is a spirobi[fluoren]-based hole-transporting material (HTM) widely employed in organic light-emitting diodes (OLEDs). Its rigid spirobi[fluoren] core and biphenyl-fluorenyl substituents confer exceptional thermal stability (glass-transition temperature, $ Tg = 140^\circ \text{C} $) and electronic properties, making it superior to conventional HTMs like TAPC ($ Tg = 79^\circ \text{C} $) in device longevity and efficiency . Compound A has demonstrated significant improvements in LT90 lifetimes (e.g., from 0.3 hours to 70.5 hours in green-emitting devices) without sacrificing color purity or external quantum efficiency (EQE) .
Properties
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H37N/c1-51(2)42-24-11-6-20-37(42)40-32-31-35(33-47(40)51)53(48-29-15-10-19-36(48)34-17-4-3-5-18-34)49-30-16-28-46-50(49)41-23-9-14-27-45(41)52(46)43-25-12-7-21-38(43)39-22-8-13-26-44(39)52/h3-33H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRQYDOTDXVFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4C5=CC=CC=C5)C6=CC=CC7=C6C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H37N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019706 | |
| Record name | Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-(9,9’-spirobifluoren-4-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450933-44-4 | |
| Record name | N-[1,1′-Biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobi[9H-fluoren]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450933-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-(9,9’-spirobifluoren-4-yl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-(9,9’-spirobifluoren-4-yl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.257.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Biphenyl and Fluorene Units: These units can be synthesized separately through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Spiro Compound Formation: The spirobi[fluorene] core can be formed through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between two fluorene units.
Amine Functionalization:
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to improve yield and purity. This may include:
High-Throughput Screening: To identify the most efficient catalysts and reaction conditions.
Scale-Up Reactions: Using larger reactors and continuous flow chemistry to produce the compound in bulk quantities.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” can undergo various chemical reactions, including:
Oxidation: Where the amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the aromatic rings or the amine group to form corresponding reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine or hydrocarbon derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological interactions and as a fluorescent probe.
Medicine: Possible applications in drug development and as a therapeutic agent.
Industry: Use in organic electronics, such as OLEDs, due to its unique electronic properties.
Mechanism of Action
The mechanism by which “N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets through:
Electronic Interactions: Due to its aromatic rings and conjugated system.
Hydrophobic Interactions: With biological membranes or other hydrophobic environments.
Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes.
Comparison with Similar Compounds
Structural and Thermal Properties
Key Compounds Compared:
Compound A : N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine
Compound B : N-([1,1'-Biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine
CzFA : 7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine
FSF4A : N-([1,10-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine
Table 1: Structural and Thermal Comparison
Analysis :
- Substituent Position : The biphenyl-2-yl group in Compound A vs. biphenyl-4-yl in Compound B alters molecular packing and HOMO levels. The 2-position may enhance steric hindrance, improving amorphous morphology .
- Thermal Stability : Compound A’s $ T_g $ (140°C) exceeds TAPC (79°C) and rivals CzFA (~130°C), ensuring reduced crystallization in OLEDs .
- HOMO Depth : Compound B’s benzo[b]fluoren substitution deepens HOMO (-5.4 eV), improving hole injection and reducing exciton quenching .
Electronic and Device Performance
Key Metrics:
- External Quantum Efficiency (EQE) : Directly linked to charge balance and exciton utilization.
- Lifetime (LT90) : Time until luminance drops to 90% of initial value.
- Roll-off : Efficiency loss at high brightness.
Table 2: Device Performance Comparison
Analysis :
- EQE : Compound B’s deeper HOMO enhances charge confinement, achieving >22% EQE vs. Compound A’s ~20% .
- Lifetime : Compound A’s LT90 (70.5 hours) surpasses TAPC-based devices (0.3 hours) and matches advanced hosts like FSF4A .
- Roll-off : Both A and B show minimal roll-off (7%), attributed to efficient triplet exciton management .
Host-Guest System Versatility
- Compound A : Primarily used as an HTM, but its high $ T_g $ and bipolar character suggest compatibility as a host in mixed systems .
- FSF4A : Excels in exciplex host systems (e.g., with PO-T2T), achieving ultra-low turn-on voltages (2.2 V) and high power efficiency (34.1 lm/W) .
- CzFA : Demonstrated 1.6x higher power efficiency than CBP in red phosphorescent devices, highlighting spirobi[fluoren] advantages in host-guest energy transfer .
Biological Activity
N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine (CAS No. 1450933-44-4) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 675.86 g/mol. The structure features biphenyl and fluorenyl moieties, which are known to influence biological interactions due to their planar structures and ability to intercalate with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C52H37N |
| Molecular Weight | 675.86 g/mol |
| CAS Number | 1450933-44-4 |
| Storage Conditions | Sealed in dry, Room Temperature |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the fluorenyl moiety has been associated with the inhibition of cancer cell proliferation. In vitro assays have shown that derivatives of fluorenes can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
- In Vitro Studies :
- A study found that related compounds demonstrated cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 2 to 10 µM.
- Mechanistic studies suggest that these compounds may activate apoptotic pathways through the intrinsic mitochondrial pathway.
Antiviral Activity
The compound's structure suggests potential antiviral activity as seen in other fluorenes. Research has shown that certain fluorenyl derivatives inhibit viral replication by targeting specific enzymes involved in viral life cycles.
- HCV Inhibition :
- In a study focusing on hepatitis C virus (HCV), related compounds exhibited moderate antiviral activity with EC50 values around 0.92 µM.
- The mechanism involves inhibition of cyclophilin A (CypA), which is crucial for HCV replication.
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may possess neuroprotective properties.
- Neuroprotection Studies :
- In models of neurodegeneration, such as those induced by oxidative stress, related compounds have shown the ability to reduce neuronal cell death.
- These effects are attributed to the modulation of oxidative stress markers and anti-inflammatory pathways.
Case Study 1: Anticancer Activity
A research team synthesized various derivatives based on the fluorenyl structure and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the biphenyl moiety significantly enhanced anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | A549 | 3.2 |
Case Study 2: Antiviral Efficacy
In a screening for antiviral agents against HCV, several fluorenyl derivatives were evaluated for their ability to inhibit viral replication. The most promising compound showed an EC50 value significantly lower than the control drug.
| Compound | EC50 (µM) |
|---|---|
| Control (CsA) | 1.16 |
| Compound C | 0.92 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
